Choline magnesium trisalicylate
Overview
Description
Choline magnesium trisalicylate is a non-acetylated salicylate widely used as a nonsteroidal anti-inflammatory drug. It is primarily employed to reduce pain and inflammation caused by conditions such as arthritis and to treat fever in adults . This compound is a combination of choline salicylate and magnesium salicylate, which work together to inhibit prostaglandin synthesis, thereby reducing inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of choline magnesium trisalicylate involves the reaction of choline salicylate with magnesium salicylate. Choline salicylate is prepared by reacting salicylic acid with choline hydroxide, while magnesium salicylate is synthesized by reacting salicylic acid with magnesium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
Preparation of Choline Salicylate: Salicylic acid is reacted with choline hydroxide in an aqueous medium.
Preparation of Magnesium Salicylate: Salicylic acid is reacted with magnesium hydroxide in an aqueous medium.
Combination: The two compounds are then combined under controlled conditions to form this compound.
Chemical Reactions Analysis
Types of Reactions: Choline magnesium trisalicylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used as an oxidizing agent.
Hydrolytic Conditions: Aqueous medium, hydrochloric acid, and sodium hydroxide are used for hydrolytic reactions.
Major Products Formed:
Scientific Research Applications
Choline magnesium trisalicylate has a wide range of scientific research applications, including:
Mechanism of Action
Choline magnesium trisalicylate exerts its effects by inhibiting the synthesis of prostaglandins, which are lipid compounds involved in the inflammatory response and pain signaling . The compound acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses . The molecular targets include prostaglandin G/H synthase 1 and prostaglandin G/H synthase 2, which are key enzymes in the biosynthesis of prostaglandins .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like choline magnesium trisalicylate, aspirin is a salicylate used for its anti-inflammatory and analgesic properties.
Magnesium Salicylate: This compound is a component of this compound and shares similar anti-inflammatory properties.
Choline Salicylate: Another component of this compound, choline salicylate is used for its analgesic and anti-inflammatory effects.
Uniqueness: this compound is unique due to its combination of choline salicylate and magnesium salicylate, which provides a synergistic effect in reducing inflammation and pain without affecting platelet aggregation . This makes it a preferred choice for patients who require anti-inflammatory treatment without the risk of bleeding complications associated with other salicylates .
Biological Activity
Choline magnesium trisalicylate (CMT) is a non-acetylated salicylate compound with notable anti-inflammatory and analgesic properties. It is primarily used in the treatment of pain and inflammation associated with various conditions, including arthritis. This article provides a comprehensive overview of the biological activity of CMT, including its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
CMT is a small molecule with the chemical formula and an average molecular weight of approximately 539.8 g/mol . The compound is known to inhibit prostaglandin synthesis, which plays a crucial role in mediating pain and inflammation. CMT acts on the hypothalamus to reduce fever and blocks pain impulse generation through its effects on cyclooxygenase enzymes (COX-1 and COX-2) .
Indications
CMT is indicated for:
- Symptomatic treatment of arthritis (including osteoarthritis and rheumatoid arthritis)
- Management of pyrexia (fever)
- Relief from pain and inflammation associated with other musculoskeletal disorders .
Dosage Forms
CMT is available in various formulations, including:
- Tablets (500 mg, 750 mg, 1000 mg salicylate content)
- Liquid preparations for patients who may prefer or require a non-tablet form .
Comparative Studies
A double-blind study compared the efficacy of CMT with ibuprofen in patients with rheumatoid arthritis. Results indicated that CMT was similarly effective as ibuprofen in reducing pain and inflammation but with a potentially better side effect profile .
Another study focused on asthmatic patients with aspirin hypersensitivity demonstrated that CMT did not induce airway obstruction or significant decrease in serum thromboxane B2 levels, indicating its safety for this specific population .
Safety Profile
CMT is generally well tolerated; however, like all medications, it can lead to adverse effects. Commonly reported side effects include:
- Gastrointestinal complaints (nausea, vomiting, gastric upset)
- Tinnitus
- Mild elevations in liver enzymes .
Case Studies
-
Liver Enzyme Elevations : A case involving a 21-year-old woman taking CMT for systemic lupus erythematosus showed transient serum aminotransferase elevations after four days of treatment. The enzyme levels began to decline upon discontinuation of the drug .
Key Points Details Medication This compound Dose 3.0 g daily Pattern Mixed (R=4.5) Severity Mild enzyme elevations Latency 4 days - Eosinophilic Hepatitis : Another case reported eosinophilic hepatitis after short-term use of CMT, highlighting the need for monitoring liver function during treatment .
Pharmacokinetics
CMT exhibits favorable pharmacokinetic properties. A study comparing once-daily versus twice-daily dosing regimens found that both regimens achieved therapeutic salicylate levels effectively without significant differences in bioavailability .
Pharmacokinetic Parameter | Once Daily (3000 mg) | Twice Daily (1500 mg) |
---|---|---|
Mean Trough Concentration | Within therapeutic range (5-30 mg/dL) | Within therapeutic range (5-30 mg/dL) |
Area Under Curve (AUC) | Higher after once daily dosing | Lower after twice daily dosing |
Properties
Key on ui mechanism of action |
Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |
---|---|
CAS No. |
64425-90-7 |
Molecular Formula |
C26H29MgNO10 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |
InChI Key |
FQCQGOZEWWPOKI-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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